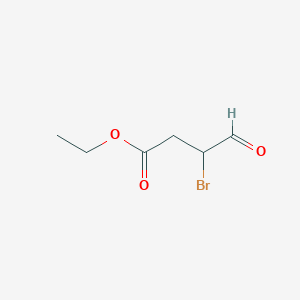
4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a five-membered ring structure composed of four cyclobutyl rings, two sulfur atoms, and one piperazin-1-yl group. The compound has been studied for its ability to act as a chiral synthon or a building block for the synthesis of other compounds. It has been found to be a valuable tool in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-Cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used as a chiral synthon for the synthesis of chiral compounds. Additionally, the compound has been used in the synthesis of catalysts and as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is not well understood. However, it is believed to act as a chiral synthon, meaning that it can be used to synthesize chiral compounds. Additionally, the compound may act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been studied for its potential applications in the field of synthetic organic chemistry and has been found to be a valuable tool in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine in laboratory experiments include its ability to act as a chiral synthon and its ability to act as a reagent in the synthesis of other compounds. Additionally, the compound is relatively stable and is not prone to degradation.
The limitations of using this compound in laboratory experiments include its high cost and its limited availability. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
For the research of 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine include exploring its potential applications in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to investigate the mechanism of action of the compound as well as its biochemical and physiological effects. Finally, further research could be conducted to develop more cost-effective and efficient methods of synthesizing the compound.
Méthodes De Synthèse
The synthesis of 4-cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is typically accomplished by a two-step process. In the first step, the cyclobutyl rings are formed by reacting a substituted piperazin-1-yl compound with a cyclobutane-1,3-dione. This reaction results in the formation of a cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine. The second step involves the reaction of the cyclobutyl pyrimidine with an alkyl halide to form the desired product.
Propriétés
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4S/c1-18-13-15-11(10-3-2-4-10)9-12(16-13)17-7-5-14-6-8-17/h9-10,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGKAPBLYFLRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNCC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)

![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)